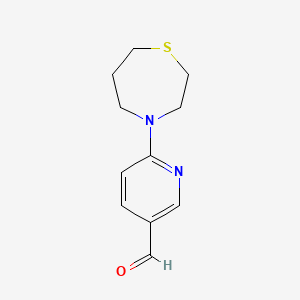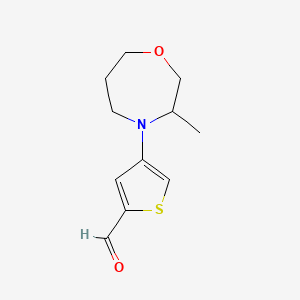
4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO2S It features a thiophene ring substituted with a carbaldehyde group and a 3-methyl-1,4-oxazepane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with 3-methyl-1,4-oxazepane under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine: Another compound with a similar oxazepane moiety.
Thiophene-2-carbaldehyde: A simpler analog without the oxazepane group.
Uniqueness
4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde is unique due to the presence of both the thiophene ring and the 3-methyl-1,4-oxazepane moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications .
特性
分子式 |
C11H15NO2S |
|---|---|
分子量 |
225.31 g/mol |
IUPAC名 |
4-(3-methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-9-7-14-4-2-3-12(9)10-5-11(6-13)15-8-10/h5-6,8-9H,2-4,7H2,1H3 |
InChIキー |
IZSNLHMDWINXNA-UHFFFAOYSA-N |
正規SMILES |
CC1COCCCN1C2=CSC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


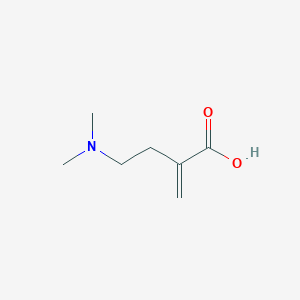
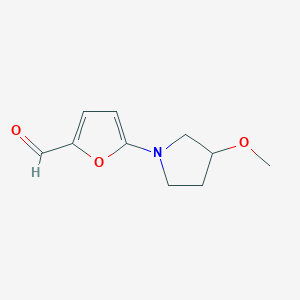

![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline](/img/structure/B13184608.png)
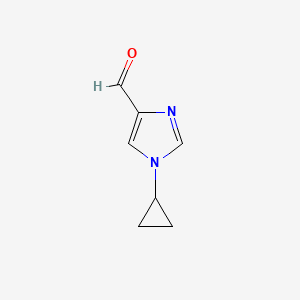
![2-Methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13184625.png)
![3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13184627.png)
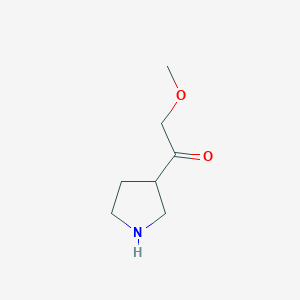

![1-[(3-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13184637.png)
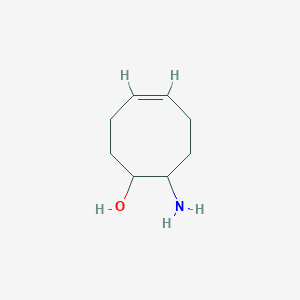
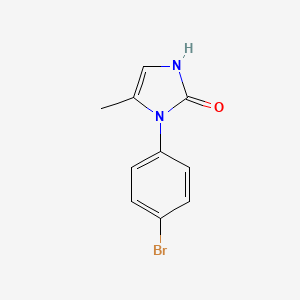
![3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one](/img/structure/B13184649.png)
